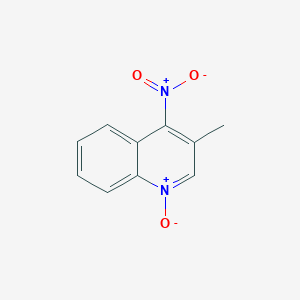

3-Methyl-4-nitroquinoline 1-oxide

Descripción general

Descripción

3-Methyl-4-nitroquinoline 1-oxide is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. This compound is known for its significant biological activities, particularly its mutagenic and carcinogenic properties. It has been widely used in scientific research to study DNA damage and repair mechanisms, as well as in the development of cancer models .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-nitroquinoline 1-oxide typically involves multiple steps starting from readily available starting materials. One common method involves the nitration of 3-methylquinoline followed by oxidation to introduce the nitro group at the 4-position and the oxide group at the 1-position. The reaction conditions often include the use of strong acids like sulfuric acid and oxidizing agents such as potassium permanganate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods emphasize efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and yield .

Análisis De Reacciones Químicas

Metabolic Activation Pathways

3-Methyl-4-nitroquinoline 1-oxide undergoes metabolic transformations critical to its biological activity. Unlike its analog 4-nitroquinoline 1-oxide (4-NQO), which is metabolized to 4-(hydroxyamino)quinoline 1-oxide (a proximate carcinogen), the 3-methyl derivative exhibits unique stability challenges:

-

Reduction Resistance : The methyl group at the 3-position sterically hinders enzymatic reduction. Studies show resistance to reduction in DT-diaphorase-NADH₂ systems from rat liver, unlike 4-NQO .

-

Instability of Intermediate : The metabolite 3-methyl-4-(hydroxyamino)quinoline 1-oxide is highly unstable under neutral conditions, limiting its persistence in biological systems .

Reactivity in Carcinogenicity Studies

Experimental models reveal synergistic effects when combined with submanifestational doses of 4-NQO:

This suggests that this compound may act as a weak carcinogen under specific synergistic conditions .

Stability Under Biochemical Conditions

The compound demonstrates resistance to degradation in biochemical assays:

-

Oxidative Stability : Retains structural integrity in environmental monitoring assays, making it suitable for pollutant studies .

-

Thermal Stability : Maintains reactivity in material science applications, such as polymer synthesis, without decomposition under moderate temperatures .

Interaction with Enzymatic Systems

Key enzymatic interactions include:

-

DT-Diaphorase Resistance : Fails to undergo reduction in the presence of DT-diaphorase and NADH₂, unlike unsubstituted nitroquinolines .

-

DNA Adduct Formation : While not directly observed for the 3-methyl derivative, analogous 4-NQO forms bulky DNA adducts (e.g., at guanine C8 or adenine N6) . Structural similarities suggest potential adduct formation pathways requiring further study.

Aplicaciones Científicas De Investigación

Carcinogenic Studies

3-Methyl-4-nitroquinoline 1-oxide is primarily recognized for its role as a potent carcinogen. It is frequently employed in animal models to study oral squamous cell carcinoma (OSCC) and other forms of cancer. The compound induces cancer development through several mechanisms:

- Genotoxicity : It forms stable DNA adducts that lead to mutations and genomic instability. This property makes it a valuable tool for understanding the molecular basis of cancer initiation and progression .

- Modeling Human Disease : The compound is used to create mouse models that simulate human oral carcinogenesis, allowing researchers to investigate the disease's pathology and potential therapeutic interventions .

Case Study: OSCC Induction in Murine Models

A study demonstrated that chronic exposure to this compound in drinking water for 20 to 24 weeks resulted in the development of OSCC in mice. The study highlighted significant changes in immune cell populations during the progression from pre-malignant lesions to cancerous states, emphasizing the compound's role in tumor microenvironment alterations .

Immunological Research

The immunosuppressive effects of this compound have been investigated extensively. Research indicates that this compound alters immune cell profiles, potentially leading to an increased risk of tumor development due to impaired immune surveillance.

- Impact on Immune Cells : Studies have shown a reduction in B-cell populations and alterations in T-cell dynamics upon exposure to the compound, which may facilitate tumor progression by evading immune detection .

Case Study: Immune Cell Profiling

In a murine model exposed to this compound, significant decreases in γδ T cells and CD5 + B lymphocytes were noted at both pre-cancerous and cancerous stages. This suggests that the compound not only induces genetic mutations but also plays a crucial role in modulating the immune response during carcinogenesis .

Microbiome Interactions

Research has also explored the interactions between this compound and gut microbiota. The compound has been shown to alter colonic microflora composition, which can have downstream effects on health and disease.

- Probiotic Interventions : A study investigated the effects of probiotics on the microbial changes induced by this compound, demonstrating that certain probiotic strains could mitigate some of the detrimental impacts on gut flora .

Case Study: Effects on Colonic Microflora

In an experimental setup involving rats, it was found that treatment with this compound significantly altered bacterial communities within the colon. This alteration was assessed using denaturing gradient gel electrophoresis, revealing shifts that could influence overall health and disease susceptibility .

Synthesis Applications

Beyond its biological implications, this compound serves as a valuable precursor in organic synthesis. Its ability to act as a nitro group donor allows for the construction of more complex organic molecules.

- Pharmaceutical Development : The compound is utilized in synthesizing various pharmaceuticals and agrochemicals due to its reactive nitro group, making it an essential building block in medicinal chemistry .

Data Summary Table

Mecanismo De Acción

The mechanism of action of 3-Methyl-4-nitroquinoline 1-oxide involves the formation of DNA adducts, which are bulky lesions that interfere with DNA replication and transcription. The compound is metabolized into reactive intermediates that covalently bind to DNA, leading to mutations. These DNA adducts can cause single-strand breaks, oxidative damage, and DNA-protein crosslinks, ultimately resulting in cell death or carcinogenesis .

Comparación Con Compuestos Similares

Similar Compounds

4-Nitroquinoline 1-oxide: A closely related compound with similar mutagenic and carcinogenic properties.

2-Nitrofluorene: Another nitroaromatic compound used in mutagenesis studies.

Methyl methanesulfonate: A chemical mutagen that induces DNA damage through alkylation.

Uniqueness

3-Methyl-4-nitroquinoline 1-oxide is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the methyl group at the 3-position and the nitro group at the 4-position makes it a valuable tool for studying the structure-activity relationships of quinoline derivatives .

Actividad Biológica

3-Methyl-4-nitroquinoline 1-oxide (MeNQO) is a derivative of 4-nitroquinoline 1-oxide (4NQO), a compound recognized for its potent carcinogenic properties. While much of the research surrounding 4NQO has focused on its mechanisms of action and biological effects, studies on MeNQO have been comparatively limited. This article aims to consolidate existing knowledge regarding the biological activity of MeNQO, highlighting its mutagenic potential, effects on cellular mechanisms, and implications in cancer research.

MeNQO is characterized by the following chemical structure:

- Molecular Formula : C₉H₈N₂O₃

- Molecular Weight : 180.17 g/mol

- IUPAC Name : 3-Methyl-4-nitroquinolin-1(2H)-one

Mutagenicity and Carcinogenicity

Research indicates that MeNQO exhibits mutagenic properties similar to those of its parent compound, 4NQO. The mutagenicity of MeNQO is primarily attributed to its ability to form DNA adducts, which can lead to mutations during DNA replication. Studies have shown that MeNQO can induce both base-substitution and frameshift mutations in bacterial models, suggesting its potential as a carcinogen in higher organisms as well .

The biological activity of MeNQO involves several key mechanisms:

- DNA Adduct Formation : MeNQO is metabolically activated to form reactive intermediates that bind covalently to DNA, resulting in the formation of stable adducts. These adducts can disrupt normal DNA function and lead to mutations.

- Reactive Oxygen Species (ROS) Generation : Similar to 4NQO, MeNQO has been shown to induce oxidative stress in cells, leading to increased levels of ROS. This oxidative stress contributes to further DNA damage and cellular dysfunction .

- Immune Response Alteration : Recent studies indicate that exposure to MeNQO may alter immune cell populations, potentially leading to immunosuppression. This effect could facilitate tumor progression by diminishing the body's ability to combat emerging cancer cells .

Oral Carcinogenesis Model

A significant body of research has utilized the 4NQO-induced oral carcinogenesis model to study the effects of related compounds like MeNQO. In these studies, rats treated with 4NQO exhibited progressive dysplastic changes leading to squamous cell carcinoma (SCC). While direct studies on MeNQO are sparse, findings from these models suggest that similar mechanisms could be at play with MeNQO exposure .

Metabolomic Profiling

In a metabolomic study involving rats treated with 4NQO, significant changes in serum metabolites were observed over time, indicating a biochemical response to the carcinogen. Such profiling techniques could be applied in future studies focusing on MeNQO to identify specific metabolic pathways affected by this compound .

Data Tables

Propiedades

IUPAC Name |

3-methyl-4-nitro-1-oxidoquinolin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-7-6-11(13)9-5-3-2-4-8(9)10(7)12(14)15/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSDCYTGYMIYMDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2[N+](=C1)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.00000106 [mmHg] | |

| Record name | 3-Methyl-4-nitroquinoline-1-oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3238 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14073-00-8 | |

| Record name | 3-Methyl-4-nitroquinoline N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14073-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-METHYL-4-NITROQUINOLINE-N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OPR3UT96B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-METHYL-4-NITROQUINOLINE-N-OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4327 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-Methyl-4-nitroquinoline 1-oxide interact with DNA and what are the downstream effects?

A1: While the provided abstracts don't detail the specific DNA interaction mechanism, [] states that 3me4NQO exposure causes single-strand DNA breaks detectable through alkaline sucrose sedimentation. This suggests the compound, or its metabolites, likely interact with DNA to cause damage, leading to strand breaks. The research further demonstrates that these breaks can be reduced by 3-Aminobenzamide (3AB), a poly ADP-ribose polymerase (PARP) inhibitor, suggesting PARP's involvement in the DNA repair process following 3me4NQO damage [].

Q2: Does this compound induce obesity like its close analog 4-Nitroquinoline 1-oxide?

A2: The research in abstract [] focuses on obesity induced by 4-Nitroquinoline 1-oxide (NQO) and 4-Hydroxyaminoquinoline 1-oxide (HAQO). While the study investigates several related compounds, this compound is specifically mentioned as a non-carcinogen and its potential to induce obesity is not discussed []. Therefore, we cannot conclude whether 3me4NQO shares this effect with NQO based on the provided information.

Q3: What is the impact of 3-Aminobenzamide on cells exposed to this compound?

A3: Research indicates that 3-Aminobenzamide (3AB), a PARP inhibitor, can reduce the frequency of alkaline-labile lesions (single-strand breaks) in human fibroblasts exposed to this compound []. Additionally, treating cells with 3AB after 3me4NQO exposure increases cell survival and growth, suggesting a protective effect []. This implies that PARP activity might be involved in processing DNA damage caused by 3me4NQO, and modulating its activity could influence cellular response to the compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.